molecular formula C9H8N2O B13985270 6-(3-Furanyl)-3-pyridinamine CAS No. 1159820-95-7

6-(3-Furanyl)-3-pyridinamine

Cat. No.: B13985270
CAS No.: 1159820-95-7
M. Wt: 160.17 g/mol
InChI Key: PDZQNQABUGCVPB-UHFFFAOYSA-N
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Description

6-(3-Furanyl)-3-pyridinamine is a promising chemical scaffold comprising a pyridine ring linked to a furan heterocycle. This specific architecture places it within a class of compounds recognized for significant potential in medicinal chemistry and biomedical research . Pyridine-furan hybrids are particularly investigated for their antimicrobial and antiviral properties, offering a valuable building block for developing new therapeutic agents against resistant pathogens . The presence of the aminopyridine moiety often contributes to the molecule's ability to interact with biological targets and can improve aqueous solubility, a key parameter in drug design . Researchers value this compound for constructing more complex molecular architectures aimed at addressing challenges in pharmaceuticals. It serves as a key intermediate in synthesizing compounds for antimicrobial susceptibility testing, molecular docking studies to predict binding modes with target proteins, and broader drug discovery programs seeking novel active molecules . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1159820-95-7

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-(furan-3-yl)pyridin-3-amine

InChI

InChI=1S/C9H8N2O/c10-8-1-2-9(11-5-8)7-3-4-12-6-7/h1-6H,10H2

InChI Key

PDZQNQABUGCVPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C2=COC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-(3-furanyl)-3-pyridinamine typically involves:

  • Preparation or functionalization of a pyridine core with an amino group at the 3-position.
  • Introduction of the 3-furanyl substituent at the 6-position via cross-coupling or condensation reactions.
  • Purification and characterization of the final product.

The key challenges include regioselective amination at the 3-position and selective attachment of the furanyl group at the 6-position without affecting the amino group.

Preparation of 3-Aminopyridine Core

A foundational step is the synthesis of 3-aminopyridine, which serves as the core for further functionalization.

Method: Hofmann Degradation of Nicotinamide

  • Nicotinamide is subjected to Hofmann degradation using sodium hypochlorite and sodium hydroxide solutions.
  • The reaction is carried out under controlled low temperatures (0–20 °C) to maintain selectivity.
  • After reaction completion (monitored by HPLC), the product is isolated by extraction, recrystallization, and vacuum drying.
  • Yields reach up to 92.3% with purity exceeding 99.5% under optimized conditions.
Step Reagents/Conditions Notes
S1 Sodium hypochlorite solution cooled <20 °C Stirring and cooling
S2 Add solid nicotinamide, maintain 5 °C for 40 min Low-temperature reaction
S3 Add 10% sodium hydroxide, heat to 70 °C for 1 h Alkaline heat preservation
S4 Monitor by HPLC until >98% product formed Reaction completion
S5 Rotary evaporation and organic extraction Crude product isolation
S6 Recrystallization and vacuum drying Obtain 3-aminopyridine

This method is industrially viable due to its simplicity, high yield, and environmentally friendly process.

Introduction of the 3-Furanyl Group

The 3-furanyl substituent can be introduced through several synthetic routes, including:

3.1 Cross-Coupling Reactions

  • Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) between a halogenated 3-aminopyridine and a 3-furanyl boronic acid or stannane.
  • These methods allow regioselective substitution at the 6-position of the pyridine ring.
  • Typical conditions involve Pd catalysts, bases, and organic solvents under inert atmosphere.

3.2 Ugi–Zhu Multicomponent Reaction (UZ-3CR) for Furanyl-Pyridine Derivatives

  • A multicomponent condensation involving furan-2-carbaldehyde, furan-2-ylmethanamine, and isocyanide derivatives.
  • Catalyzed by Lewis acids such as ytterbium(III) triflate.
  • The reaction proceeds via imine formation, nucleophilic attack by isocyanides, and subsequent cyclization.
  • This method is suited for synthesizing furanyl-substituted pyridines and related heterocycles.
  • It is particularly useful for incorporating furanyl motifs with stereoelectronic complexity.

Purification and Characterization

  • Crude products are typically purified by recrystallization from suitable solvents (e.g., methanol, ethanol).
  • Activated charcoal treatment is often used to remove colored impurities.
  • Final products are characterized by HPLC, melting point determination, and spectroscopic methods (NMR, MS).
  • Purity levels of >98% are achievable with optimized recrystallization and filtration protocols.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield/Purity Reference
3-Aminopyridine synthesis Hofmann degradation Nicotinamide, NaOCl, NaOH, 0–70 °C 92.3% yield, 99.5% purity
Furanyl substitution via Ugi–Zhu Multicomponent condensation Furan-2-carbaldehyde, furan-2-ylmethanamine, isocyanides, Yb(OTf)3 catalyst Moderate to high yields
Photoredox coupling (analogous) Photoredox catalysis α,α-Difluoro-β-iodoketones, silyl enol ethers, fac-Ir(ppy)3, blue LED Up to 80% yield
Purification Recrystallization, filtration Methanol, ethanol, activated charcoal >98% purity

Chemical Reactions Analysis

Types of Reactions

6-(3-Furanyl)-3-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

6-(3-Furanyl)-3-pyridinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Furanyl)-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations:

Pyrrolidin-1-yl substituents (as in ) introduce basicity, which may improve water solubility.

Smaller substituents (e.g., furanyl or benzyloxy) offer greater flexibility for target engagement.

Synthetic Accessibility: Ether-linked substituents (e.g., phenoxy groups in ) are typically synthesized via nucleophilic aromatic substitution, while amine-linked groups (e.g., pyrrolidin-1-yl in ) may require Buchwald-Hartwig coupling .

Biological Relevance :

  • Compounds with heterocyclic substituents (e.g., furan, pyrrolidine) are often prioritized in drug discovery due to their ability to mimic natural ligands .

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